3-(Trifluoromethyl)pyridine-5-acetonitrile

描述

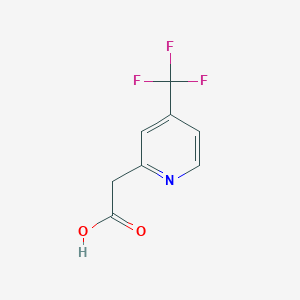

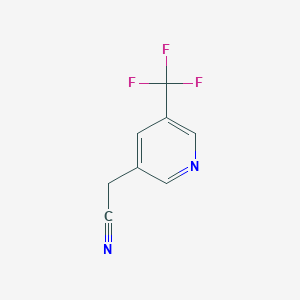

3-(Trifluoromethyl)pyridine-5-acetonitrile is a chemical compound with the molecular formula C6H4F3N . It is a type of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMPs) is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethyl)pyridine-5-acetonitrile consists of a pyridine ring with a trifluoromethyl group attached at the 3-position . The presence of the trifluoromethyl group and the pyridine ring are thought to contribute to the unique physicochemical properties of this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Trifluoromethyl)pyridine-5-acetonitrile include a refractive index of 1.418 and a boiling point of 113-115 °C . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .科学研究应用

Alkyne Coupling Reactions

Research has explored the use of acetonitrile complexes in alkyne coupling reactions. A study demonstrated that bis(acetonitrile) complexes can facilitate head-to-tail coupling of alkynes, leading to (allyl)carbene complexes. This process involves highly chemo- and regioselective [2 + 2 + 2] cycloaddition reactions of C≡C and C≡N triple bonds, enabling access to π-arene and -pyridine complexes (Ferré, Toupet, & Guerchais, 2002).

Synthesis of Substituted Pyridines

Another study focused on synthesizing substituted pyridines through reactions involving pyridine N-oxides and silylaryl triflates. This process, conducted in acetonitrile at room temperature, produced good yields through a series of rearrangements (Raminelli, Liu, & Larock, 2006).

Iron(II) Complexes in Alkane Oxidation

Iron(II) bis(triflate) complexes with pyridine donors have been examined for their role in alkane oxidation catalysis. In these studies, acetonitrile was used to displace triflate ligands in the complexes, impacting the spin state and the catalytic properties of these complexes for oxidation reactions (Britovsek, England, & White, 2005).

Bonding Modes in Ruthenium Complexes

Investigations into the bonding modes of ruthenium tris(acetonitrile) cationic complex with pyridine bases revealed insights into η1(N) and η6(π) bonding modes. This study helped understand the influence of heteroaromatic nitrogen ligand structure on bonding (Fish, Fong, Tran, & Baralt, 1991).

Basicity Scale in Acetonitrile

A self-consistent spectrophotometric basicity scale in acetonitrile was developed, including various bases such as pyridine and its derivatives. This scale helps in understanding the basicity of different compounds in acetonitrile, a key aspect in many chemical reactions (Kaljurand et al., 2000).

Optical Sensor Development

A study developed an optical sensor for detecting trace amounts of water in acetonitrile. This sensor utilized a BODIPY-type pyridine–boron trifluoride complex, demonstrating the utility of pyridine derivatives in sensor technology (Tsumura, Ohira, Imato, & Ooyama, 2020).

安全和危害

This compound is considered hazardous. It is toxic if swallowed and can cause skin and eye irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .

未来方向

Trifluoromethylpyridines and their derivatives have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds. With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production. In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . It is expected that many novel applications of TFMP will be discovered in the future .

属性

IUPAC Name |

2-[5-(trifluoromethyl)pyridin-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)7-3-6(1-2-12)4-13-5-7/h3-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFIMIUJZHVVGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)pyridine-5-acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-Amino-2-pyridinyl)amino]-2-butanol](/img/structure/B1394834.png)